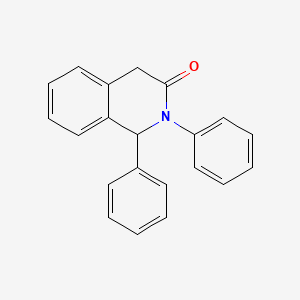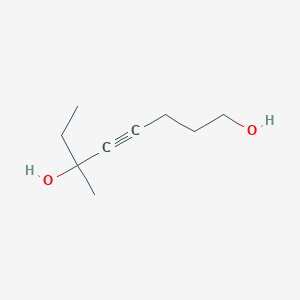
6-Methyloct-4-yne-1,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyloct-4-yne-1,6-diol is an organic compound characterized by the presence of both an alkyne and a diol functional group. This compound is part of the alkyne family, which is known for having carbon-carbon triple bonds. The molecular formula for this compound is C9H16O2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyloct-4-yne-1,6-diol typically involves the use of alkyne and diol precursors. One common method is the partial hydrogenation of this compound precursors under controlled conditions. This process often employs catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, utilizing high-pressure reactors and continuous flow systems to ensure efficient conversion of precursors to the desired product. The use of advanced catalytic systems and optimized reaction conditions is crucial for achieving high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyloct-4-yne-1,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The hydroxyl groups in the diol can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
6-Methyloct-4-yne-1,6-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Methyloct-4-yne-1,6-diol involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the diol groups can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity and influence cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyloct-5-en-1-yne: Similar structure but with a double bond instead of a diol group.
6-Ethyl-3-methyloct-2-en-4-yne-1,6-diol: Another compound with a similar backbone but different substituents.
Uniqueness
6-Methyloct-4-yne-1,6-diol is unique due to the presence of both an alkyne and diol functional group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
58447-63-5 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
6-methyloct-4-yne-1,6-diol |
InChI |
InChI=1S/C9H16O2/c1-3-9(2,11)7-5-4-6-8-10/h10-11H,3-4,6,8H2,1-2H3 |
InChI-Schlüssel |
LDQBNTNPXOJNDP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C#CCCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


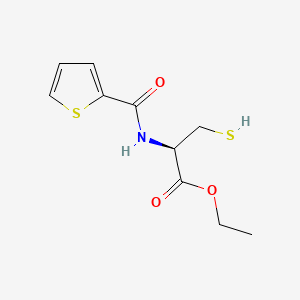

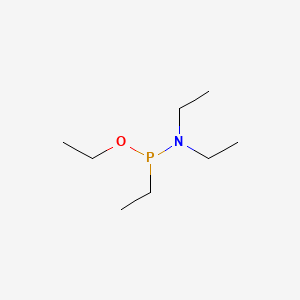
![2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane](/img/structure/B14616833.png)
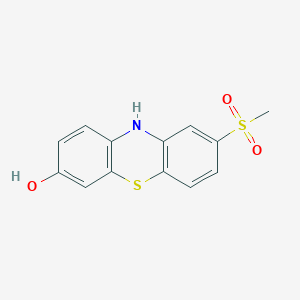
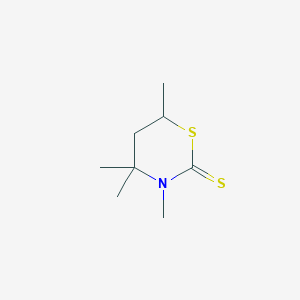
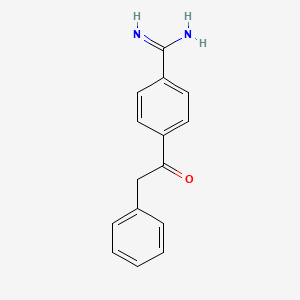
![Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate](/img/structure/B14616856.png)
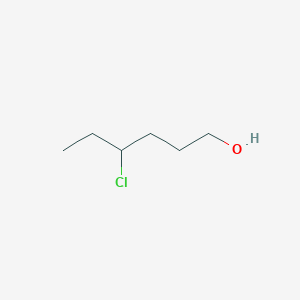
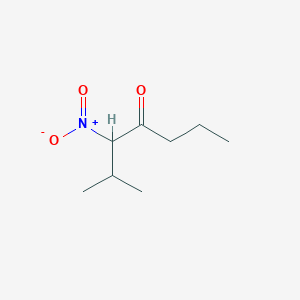
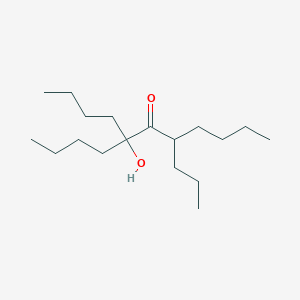
![1H-Imidazole, 1-[2-(4-chlorophenyl)hexyl]-](/img/structure/B14616891.png)
![oxalic acid;7-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-diazepin-3-one](/img/structure/B14616898.png)
